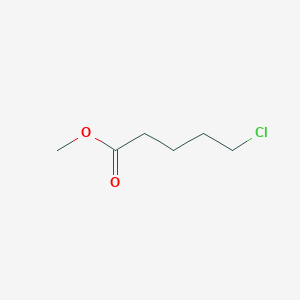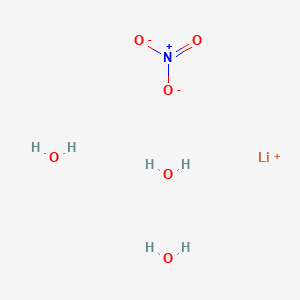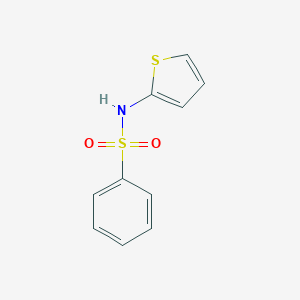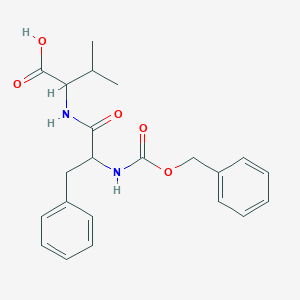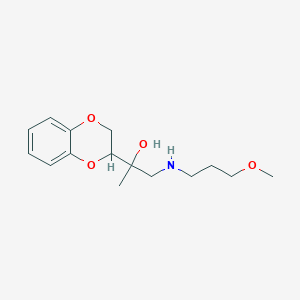
alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol is a chemical compound that belongs to the class of benzodioxane derivatives. It is used in scientific research for its potential therapeutic effects. The compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX enzymes, alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
Alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and thromboxane, which are involved in inflammation and platelet aggregation. It has also been found to have antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol in lab experiments is its potential therapeutic effects. It has been found to have anti-inflammatory, analgesic, and antiplatelet effects, which may be useful in the treatment of various diseases. However, one limitation is that it may have potential side effects, which need to be further studied.
Orientations Futures
There are several future directions for the study of alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol. One direction is to further investigate its potential therapeutic effects in the treatment of cardiovascular diseases, cancer, and neurological disorders. Another direction is to study its potential side effects and toxicity in order to determine its safety for human use. Additionally, further research is needed to understand the mechanism of action of alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis method of alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol involves the reaction of 3-methoxypropylamine with alpha-methyl-1,4-benzodioxan-2-methanone. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is a white crystalline solid with a melting point of 128-130°C.
Applications De Recherche Scientifique
Alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been studied for its potential therapeutic effects in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and antiplatelet effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, cancer, and neurological disorders.
Propriétés
Numéro CAS |
14091-01-1 |
|---|---|
Nom du produit |
alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol |
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(3-methoxypropylamino)propan-2-ol |
InChI |
InChI=1S/C15H23NO4/c1-15(17,11-16-8-5-9-18-2)14-10-19-12-6-3-4-7-13(12)20-14/h3-4,6-7,14,16-17H,5,8-11H2,1-2H3 |
Clé InChI |
VPZPJLDAURVTHC-UHFFFAOYSA-N |
SMILES |
CC(CNCCCOC)(C1COC2=CC=CC=C2O1)O |
SMILES canonique |
CC(CNCCCOC)(C1COC2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



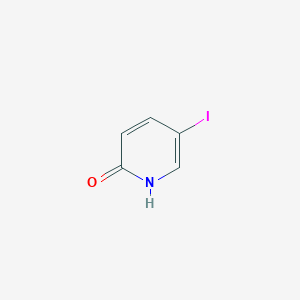
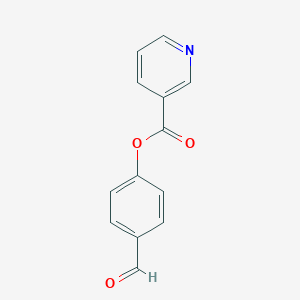
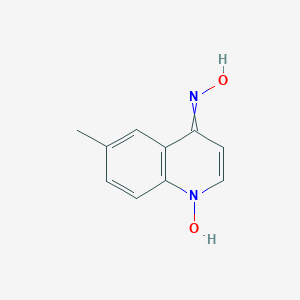

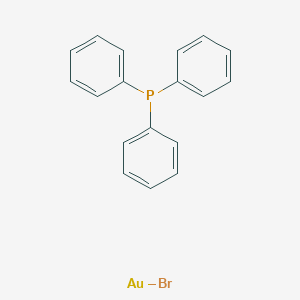

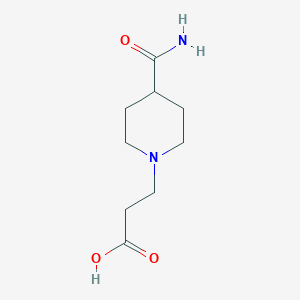
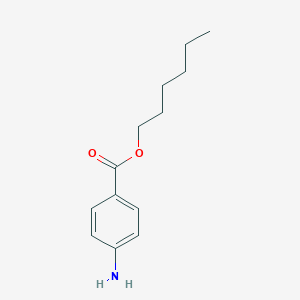
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
